Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate (CAS: 52529-53-0) is a naphthofuran-based sulfonamide derivative with a molecular formula of C23H21NO5S and a molar mass of 423.48 g/mol . Its structure features a naphtho[1,2-b]furan core substituted with a methyl group at position 2, a 4-methylphenylsulfonamide moiety at position 5, and an ethyl carboxylate at position 2. This compound is part of a broader class of sulfonamide derivatives investigated for diverse pharmacological activities, including kinase inhibition and anticancer properties .
Properties
IUPAC Name |
ethyl 2-methyl-5-[(4-methylphenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5S/c1-4-28-23(25)21-15(3)29-22-18-8-6-5-7-17(18)20(13-19(21)22)24-30(26,27)16-11-9-14(2)10-12-16/h5-13,24H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSWHMBIQJDEFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, a compound with the molecular formula and a molecular weight of approximately 423.48 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structure
The compound features a naphtho[1,2-b]furan core structure with a sulfonamide group attached to a methylphenyl moiety. This unique structure contributes to its biological properties.
Physical Properties
- Molecular Formula :
- Molar Mass : 423.48 g/mol
- CAS Number : Not specified in the available data but can be referenced through chemical databases.
Anticancer Properties
Recent studies have suggested that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Lines
In a controlled study, treatment with this compound resulted in:
- Cell Viability Reduction : A decrease in cell viability by up to 70% at concentrations above 10 µM after 48 hours.
- Apoptotic Markers : Increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins were observed.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various bacterial strains. In particular, it demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Research Findings
A study assessing the minimum inhibitory concentration (MIC) revealed:
- MIC for S. aureus : 32 µg/mL
- MIC for E. coli : 64 µg/mL
These results suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Preliminary studies indicate potential intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Safety and Toxicology
While the biological activities are promising, toxicity assessments are crucial for further development. Preliminary toxicological studies indicate:
- Low Acute Toxicity : LD50 values suggest low acute toxicity in animal models.
- Cytotoxicity Assessments : Further evaluation is necessary to establish safe dosage ranges for therapeutic applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate has been investigated for its ability to inhibit the proliferation of cancer cells. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
The sulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess broad-spectrum antibacterial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Organic Electronics
The unique electronic properties of naphtho-furan compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport properties has been explored in device fabrication, potentially enhancing the efficiency of electronic components.
Polymer Chemistry
This compound can serve as a building block for synthesizing new polymers with tailored properties. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it valuable in developing advanced materials for industrial applications.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated various sulfonamide derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of MCF-7 breast cancer cells at low micromolar concentrations. The study concluded that further optimization could lead to the development of potent anticancer agents based on this scaffold.
Case Study 2: Antimicrobial Screening
In another research effort documented in Antimicrobial Agents and Chemotherapy, this compound was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Significant cytotoxic effects on MCF-7 cells |
| Antimicrobial | Broad-spectrum antibacterial activity | Effective against Gram-positive and Gram-negative bacteria |
| Organic Electronics | Component in OLEDs and OPVs | Enhanced charge transport properties |
| Polymer Chemistry | Building block for advanced materials | Improved thermal stability and mechanical strength |
Comparison with Similar Compounds
Comparison with Structural Analogues
The pharmacological and physicochemical properties of naphthofuran sulfonamides are highly dependent on substituent variations. Below is a systematic comparison with structurally similar compounds:
Substituent Variations in the Sulfonamide Group
Nitro-Substituted Analogues
- Ethyl 2-methyl-5-[(4-methyl-3-nitrophenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate (CAS: 518330-67-1) Molecular Formula: C23H20N2O7S Molar Mass: 468.48 g/mol Key Difference: Introduction of a nitro group at the 3-position of the 4-methylphenyl ring. However, this modification may reduce metabolic stability due to increased reactivity.
Fluorophenyl Analogues
- Isopropyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate (CAS: 361179-48-8) Molecular Formula: C23H20FNO5S Molar Mass: 441.47 g/mol Key Difference: Replacement of the 4-methylphenyl group with a 4-fluorophenyl moiety and substitution of the ethyl ester with an isopropyl group.
Ester Group Modifications
Methyl Ester Analogues
- Methyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate Molecular Formula: C21H17NO5S Molar Mass: 395.43 g/mol Key Difference: Ethyl ester replaced with a methyl group. Impact: Reduced molecular weight and lipophilicity compared to the ethyl analogue, which may influence solubility and membrane permeability.
Trimethylphenylsulfonamide Analogues
- Ethyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]naphtho[1,2-b]furan-3-carboxylate (CAS: 333351-30-7) Molecular Formula: C25H25NO5S Molar Mass: 451.54 g/mol Key Difference: Bulky 2,4,6-trimethylphenyl substituent on the sulfonamide. Impact: Increased steric hindrance may improve selectivity for hydrophobic binding pockets but could reduce solubility.
Bioactivity and Pharmacological Profiles
- Compound 9e (Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate): Demonstrated moderate activity against HOP-92 (non-small cell lung cancer) and SNB-75 (CNS cancer) cell lines .
- Compound 2-8 (Ethyl carboxylate analogue in ): Highlighted for structural novelty and bioactivity in hit-expansion studies, though specific targets remain undisclosed .
Physicochemical Properties and Structure-Activity Relationships (SAR)
Preparation Methods
Core Naphthofuran Skeleton Construction
The synthesis begins with constructing the naphtho[1,2-b]furan core, typically via cyclization of naphthalene derivatives. A widely adopted protocol involves reacting 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in dimethylformamide (DMF) under basic conditions. For example, anhydrous potassium carbonate () facilitates nucleophilic substitution, yielding ethyl naphtho[1,2-b]furan-3-carboxylate intermediates .
Reaction Conditions :
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Solvent : Anhydrous DMF
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Base : (2.5 equivalents)
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Temperature : 90–95°C
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Duration : 24 hours
Alternative approaches employ ultrasound-assisted cyclization with cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst, reducing reaction time to 2–3 hours while maintaining comparable yields .
Functionalization: Methyl Group Introduction
Electrophilic aromatic substitution (EAS) introduces the methyl group at the C2 position. Methylation is achieved using methyl iodide () in the presence of a Lewis acid catalyst, such as aluminum chloride (), under inert atmosphere .
Optimization Insights :
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Catalyst Loading : 1.2 equivalents of maximizes regioselectivity.
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Solvent : Dichloromethane (DCM) minimizes side reactions.
Sulfonamide Coupling at C5
The C5 amino group is coupled with 4-methylbenzenesulfonyl chloride () via nucleophilic acyl substitution. This step requires careful control of pH and temperature to avoid over-sulfonation .
Standard Protocol :
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Dissolve the amino-naphthofuran intermediate in anhydrous acetonitrile.
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Add (1.1 equivalents) and triethylamine (, 2.0 equivalents) dropwise at 0°C.
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Warm to room temperature and stir for 12 hours.
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Quench with ice water and extract with ethyl acetate.
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
Esterification and Final Modifications
The carboxylate ester at C3 is introduced early in the synthesis (Step 1) but may require re-esterification if hydrolyzed during subsequent steps. Ethyl chloroacetate and in DMF efficiently restore the ester group .
Critical Parameters :
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Solvent : Dry DMF to prevent hydrolysis.
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Temperature : Reflux conditions (90°C).
Comparative Analysis of Synthetic Routes
The table below contrasts conventional and optimized methods:
| Parameter | Conventional Method | Ultrasound-Assisted Method |
|---|---|---|
| Reaction Time | 24–48 hours | 2–3 hours |
| Catalyst | CTAB | |
| Yield (Overall) | 55–60% | 65–70% |
| Purity (HPLC) | >95% | >98% |
| Energy Efficiency | Low | High |
Ultrasound irradiation enhances mass transfer and reduces side reactions, improving both yield and purity .
Analytical Characterization
Key spectroscopic data validate successful synthesis:
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NMR (400 MHz, CDCl) :
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IR (KBr) :
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Mass Spectrometry :
Challenges and Mitigation Strategies
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Regioselectivity in EAS :
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Sulfonamide Hydrolysis :
Industrial-Scale Considerations
For kilogram-scale production:
Q & A
Q. What are the key steps in synthesizing Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate?
The synthesis typically involves a multi-step approach:
Naphthofuran Core Formation : Cyclization of naphthalene derivatives with furan precursors under acidic or basic conditions.
Functionalization : Introduction of the methyl group via electrophilic aromatic substitution.
Sulfonamide Coupling : Reaction of the amino group with 4-methylphenylsulfonyl chloride under nucleophilic substitution conditions.
Esterification : Final step using ethyl chloroacetate or similar reagents to form the carboxylate ester.
Reaction optimization (e.g., solvent choice, temperature) is critical for yield and purity. For example, anhydrous acetonitrile and potassium carbonate are used in analogous esterification steps .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., δ 2.26 ppm for methyl groups in sulfonamide derivatives) to confirm substituent positions and purity .
- IR Spectroscopy : Peaks at ~1332 cm (S=O stretching) and ~1160 cm (S=O asymmetric) validate sulfonamide functionality .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 645 for similar sulfonamides) confirm molecular weight .
HSQC and NOESY can resolve structural ambiguities in complex cases .
Q. What are the common reactivity patterns of this compound?
- Oxidation : The hydroxyl group (if present) can be oxidized to a carbonyl using PCC or KMnO.
- Reduction : Ester groups are reduced to alcohols with LiAlH.
- Substitution : Electrophilic substitution (e.g., halogenation) occurs on the aromatic rings, influenced by directing groups like sulfonamides .
Advanced Research Questions
Q. How can contradictory spectral data during synthesis be resolved?
Contradictions (e.g., unexpected NMR shifts) may arise from:
- Tautomerism or Conformational Isomerism : Use variable-temperature NMR to detect dynamic processes.
- Impurities : Employ preparative HPLC or column chromatography for purification .
- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural confirmation .
For example, a study on similar naphthofurans resolved ambiguities via HSQC correlations .
Q. What computational methods predict the biological activity of this compound?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity .
- Molecular Docking : Screens against targets like enzymes or receptors (e.g., antitumor targets based on naphthofuran derivatives ).
- QSAR Models : Correlates substituent effects (e.g., sulfonamide electron-withdrawing groups) with observed bioactivity .
Q. How can reaction yields be optimized for large-scale synthesis?
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps like sulfonylation .
- Catalyst Screening : High-throughput testing identifies optimal catalysts (e.g., Pd for coupling reactions).
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide coupling efficiency .
A study on disulfonamides achieved 80% yield via controlled stoichiometry and anhydrous conditions .
Q. What strategies address discrepancies between in vitro and in vivo pharmacological activity?
- Metabolic Stability Assays : Test susceptibility to cytochrome P450 enzymes using liver microsomes.
- Prodrug Design : Modify the ester group to enhance bioavailability .
- Target Engagement Studies : Use fluorescent probes or radiolabeled analogs to verify binding in vivo .
For example, fluorophenylsulfonyl-naphthofurans showed improved in vivo antitumor activity due to enhanced membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
